molecular formula C21H20N2O5 B11288903 Methyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate

Methyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate

Cat. No.: B11288903
M. Wt: 380.4 g/mol
InChI Key: PAXLTEUGJSIXMT-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate is a synthetic derivative of the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold, a structural motif recognized for its pharmacological relevance. This compound features a propyl group at the N1 position of the quinoline core, a hydroxyl group at C4, and a ketone at C2. The benzoate ester at the C3 position introduces a methyl ester-linked aromatic moiety, which modulates solubility and bioavailability . The compound’s design aligns with medicinal chemistry strategies to optimize pharmacokinetic properties while retaining bioactivity, particularly in analgesic or anti-inflammatory contexts .

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

methyl 4-[(4-hydroxy-2-oxo-1-propylquinoline-3-carbonyl)amino]benzoate

InChI

InChI=1S/C21H20N2O5/c1-3-12-23-16-7-5-4-6-15(16)18(24)17(20(23)26)19(25)22-14-10-8-13(9-11-14)21(27)28-2/h4-11,24H,3,12H2,1-2H3,(H,22,25)

InChI Key

PAXLTEUGJSIXMT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method starts with the preparation of 4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxylic acid, which is then reacted with methyl 4-aminobenzoate under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like methanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods may involve continuous flow reactors to ensure consistent quality and yield. The use of high-temperature transesterification or ester hydrolysis is common in industrial settings to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of hydroquinoline compounds .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    Research indicates that derivatives of compounds similar to methyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate exhibit cytotoxic effects against various cancer cell lines. For instance, compounds containing the quinoline structure have been shown to inhibit the proliferation of prostate cancer cells and melanoma, suggesting potential for development as anticancer agents .
  • Acetylcholinesterase Inhibition
    The compound's structural characteristics may also allow it to function as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have demonstrated significant inhibitory activity against acetylcholinesterase, indicating a potential role in enhancing cognitive function .
  • Antimicrobial Properties
    There is emerging evidence that compounds related to this compound possess antimicrobial properties. Studies have reported that certain derivatives exhibit activity against bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa, highlighting their potential as antimicrobial agents .

Case Study 1: Anticancer Activity

A study conducted on a series of quinoline derivatives demonstrated significant cytotoxic effects against prostate cancer cells. The study utilized various assays to evaluate cell viability and apoptosis induction. The most promising derivative showed an IC50 value indicating potent activity against cancer cells, supporting the hypothesis that modifications to the quinoline structure can enhance anticancer properties .

Case Study 2: Acetylcholinesterase Inhibition

In vitro assays were performed on a range of synthesized compounds derived from hydroxycoumarin and thiazole structures to assess their inhibitory effects on acetylcholinesterase. One compound exhibited an IC50 value of 2.7 µM, suggesting strong potential for therapeutic application in Alzheimer's disease treatment . This finding aligns with the structural features of this compound.

Case Study 3: Antimicrobial Activity

Research focusing on antimicrobial screening of synthesized quinoline derivatives revealed that several compounds demonstrated significant activity against both bacterial and fungal strains. The study highlighted two derivatives with low minimum inhibitory concentrations (MIC), suggesting their potential as future therapeutic agents against tuberculosis and other infectious diseases .

Data Tables

Application TypeObserved EffectReference
AnticancerCytotoxicity against prostate cancer
Acetylcholinesterase InhibitionSignificant inhibition (IC50 = 2.7 µM)
AntimicrobialActivity against Mycobacterium smegmatis

Mechanism of Action

The mechanism of action of Methyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The quinolone core is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and growth .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Analogues

The 4-hydroxy-2-oxoquinoline core is shared among several derivatives, but substitutions at key positions dictate functional differences:

Compound Substituents Key Modifications
Target Compound N1: Propyl; C3: Methyl benzoate ester Balanced lipophilicity for membrane permeability
Ethyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate N1: Propyl; C3: Ethyl benzoate ester Increased ester chain length may enhance metabolic stability
Propyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate N1: Methyl; C3: Propyl benzoate ester Reduced steric hindrance at N1 but higher lipophilicity
N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (47) N1: Pentyl; C4: Thioxo; C3: Adamantyl carboxamide Thioxo substitution enhances electron-withdrawing effects; adamantyl improves target binding

Key Observations :

  • Ester Chain Length : Methyl esters (target compound) offer intermediate polarity, whereas ethyl or propyl esters (e.g., ) may prolong half-life due to slower esterase-mediated hydrolysis.
  • N1 Substitution : Propyl at N1 (target) balances hydrophobicity and steric effects compared to methyl (e.g., ) or pentyl (e.g., ), which may alter receptor interactions.
Pharmacological and Physicochemical Properties

Limited direct bioactivity data exist for the target compound, but inferences can be drawn from structurally related molecules:

  • Analgesic Activity: Derivatives of (4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid (e.g., ) show efficacy in pain models, suggesting the benzoate ester in the target compound may retain similar mechanisms (e.g., COX inhibition).
  • Solubility : The methyl ester in the target compound likely enhances aqueous solubility compared to adamantyl or pentyl derivatives (e.g., ), which are more lipophilic.

Biological Activity

Methyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate, a compound derived from the quinoline family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including antiviral, antibacterial, and anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N4O7C_{21}H_{22}N_{4}O_{7}, with a molecular weight of approximately 474.49 g/mol. Its structure features a quinoline core, which is known for various biological activities.

Antiviral Activity

Quinoline derivatives are recognized for their antiviral properties. Research indicates that compounds with similar structures exhibit activity against various viral strains, including the Zika virus and HIV. For instance, a study highlighted that certain quinoline derivatives can inhibit viral replication effectively, suggesting potential therapeutic applications for this compound in treating viral infections .

Antibacterial Activity

This compound also shows promise as an antibacterial agent. Research has demonstrated that quinoline-based compounds can exhibit significant antibacterial effects against pathogenic bacteria. For example, derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, revealing effective inhibition of bacterial growth .

Anticancer Properties

The anticancer potential of this compound is supported by several studies. Quinoline derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo. A notable case study reported that similar compounds displayed cytotoxicity against various cancer cell lines, including breast and lung cancers .

Case Studies

Study Findings Reference
Study on antiviral activityDemonstrated effective inhibition of Zika virus replication
Antibacterial efficacySignificant growth inhibition of Staphylococcus aureus
Anticancer evaluationInduced apoptosis in breast cancer cell lines

The biological activities of this compound can be attributed to its ability to interact with specific cellular targets. The quinoline moiety is known to intercalate into DNA and inhibit topoisomerase enzymes, leading to disruption of DNA replication and transcription processes in cancer cells . Additionally, its antibacterial effects may stem from the inhibition of bacterial enzymes essential for cell wall synthesis.

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